molecular formula C22H26N4O5 B2826835 N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941932-66-7

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2826835
CAS RN: 941932-66-7
M. Wt: 426.473
InChI Key: ZVGPTRYQHQPBTN-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNPA is a small molecule inhibitor that targets a specific protein, and it has been found to have promising effects in scientific research.

Scientific Research Applications

Optical Storage and Birefringence in Polymers

Research on compounds with nitrophenyl groups, such as in the study by Meng et al. (1996), has demonstrated the application of azo polymers for reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, facilitated by interactions between azo and nitrophenyl side groups, enables photoinduced birefringence. This phenomenon is essential for developing materials with high optical storage capacity and reversible data recording capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

Selective Extraction of Metal Ions

Compounds containing nitrophenyl and morpholino groups have been studied for their ability to selectively extract metal ions, as demonstrated by Zhang et al. (2016). They developed a novel ligand combining hard O-donor and soft N-donors for the selective extraction of UO2^2+ from HNO3 media. This research highlights the potential application of such compounds in the separation of actinides from lanthanides, critical for nuclear waste management and recycling processes (Zhang, Yuan, Chai, & Shi, 2016).

Catalytic and Enzymatic Mimicry

The synthesis and reactivity of compounds with nitroso and morpholine groups offer insights into their use in catalytic processes and as enzyme mimics. For example, the synthesis of oxime derivatives incorporating succinimid and morpholin groups and their application as fluorescent probes for hypoxic cells underscores the versatility of these compounds in biochemical research. Such derivatives can serve as enzymatic mimics or probes in studying cellular processes, highlighting the role of nitrophenyl and morpholino functionalities in developing novel biochemical tools (Feng et al., 2016).

Conformational Studies and Drug Development

Conformational analyses of saturated heterocycles, including morpholine N-oxides, reveal the impact of structural orientation on biological activity. Studies such as those by Cook, Katritzky, and Mañas (1971) provide foundational knowledge for designing drugs with enhanced efficacy and specificity. Understanding the conformational preferences and reactivities of compounds with nitrophenyl and morpholino groups aids in the rational design of pharmacological agents (Cook, Katritzky, & Mañas, 1971).

properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-15-3-6-17(7-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-18-8-5-16(2)13-19(18)26(29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPTRYQHQPBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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